molecular formula C24H33FO6 B1222050 9-Fluoro-17-hydroxy-2alpha-methylcorticosterone 21-acetate CAS No. 1524-87-4

9-Fluoro-17-hydroxy-2alpha-methylcorticosterone 21-acetate

Cat. No. B1222050
CAS RN: 1524-87-4
M. Wt: 436.5 g/mol
InChI Key: OGDQCSZNJSAJKD-IJUIUGIXSA-N
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Description

9-fluoro-11beta,17,21-trihydroxy-2alpha-methylpregn-4-ene-3,20-dione 21-acetate is a steroid ester that is pregn-4-en-21-yl acetate substituted by a fluoro group at position 9, hydroxy groups at positions 11 and 17 and oxo groups at positions 3 and 20 respectively. It is a fluorinated steroid, a steroid ester, an acetate ester, an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a 3-oxo-Delta(4) steroid, a 20-oxo steroid and a tertiary alpha-hydroxy ketone. It derives from a hydride of a pregnane.

Scientific Research Applications

Bioconversion and Steroid Modification

Research has shown that certain filamentous fungi can catalyze the 11β-hydroxylation of related steroid compounds, leading to the formation of modified corticosteroids. This process was demonstrated with 6α-fluoro-16α-methyl-deoxycorticosterone 21-acetate (FM-DCA), a compound structurally similar to 9-Fluoro-17-hydroxy-2alpha-methylcorticosterone 21-acetate. The study by Kollerov et al. (2015) found that specific fungi strains could efficiently convert FM-DCA into bioactive steroids.

Pharmacological Profiles of Related Steroids

Research into structurally similar steroids has shown varied pharmacological effects. For instance, studies on dissociated glucocorticoids (dGCs), which lack the 17α-hydroxyl group characteristic of dexamethasone, have provided insights into how specific structural alterations can influence steroid receptor interactions and downstream effects. Dezitter et al. (2014) explored this in their work, indicating the potential for designing glucocorticoids with improved therapeutic ratios by manipulating their structure (Dezitter et al., 2014).

Corticosteroid Receptor Affinity

The affinity of steroids for corticosteroid receptors is a crucial aspect of their pharmacological profile. Studies have evaluated the receptor affinity of various modified steroids, including 9α-fluoro derivatives. These studies, like the one conducted by Ko et al. (2000), have revealed that certain modifications can retain topical anti-inflammatory activity without significant adverse systemic effects, supporting the concept of 'antedrugs' in steroid chemistry.

Enzymatic Activity in Steroidogenesis

The role of enzymes like 21-hydroxylase in steroidogenesis, which are relevant to understanding the pharmacodynamics of related steroids, has been studied extensively. For example, research by Beyenburg et al. (2001) indicates the presence of 21-hydroxylase mRNA in human hippocampus, suggesting enzymatic capabilities for steroid conversion in this brain region.

properties

CAS RN

1524-87-4

Product Name

9-Fluoro-17-hydroxy-2alpha-methylcorticosterone 21-acetate

Molecular Formula

C24H33FO6

Molecular Weight

436.5 g/mol

IUPAC Name

[2-[(2R,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-2,10,13-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H33FO6/c1-13-10-21(3)15(9-18(13)27)5-6-17-16-7-8-23(30,20(29)12-31-14(2)26)22(16,4)11-19(28)24(17,21)25/h9,13,16-17,19,28,30H,5-8,10-12H2,1-4H3/t13-,16+,17+,19+,21+,22+,23+,24+/m1/s1

InChI Key

OGDQCSZNJSAJKD-IJUIUGIXSA-N

Isomeric SMILES

C[C@@H]1C[C@]2(C(=CC1=O)CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C)O)C)O)F)C

SMILES

CC1CC2(C(=CC1=O)CCC3C2(C(CC4(C3CCC4(C(=O)COC(=O)C)O)C)O)F)C

Canonical SMILES

CC1CC2(C(=CC1=O)CCC3C2(C(CC4(C3CCC4(C(=O)COC(=O)C)O)C)O)F)C

Other CAS RN

1524-87-4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Fluoro-17-hydroxy-2alpha-methylcorticosterone 21-acetate
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